molecular formula C11H10N2OS B11520833 N-(4-methylpyridin-2-yl)thiophene-2-carboxamide

N-(4-methylpyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B11520833
M. Wt: 218.28 g/mol
InChI Key: XEOAOYBSEQTULG-UHFFFAOYSA-N
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Description

N~2~-(4-METHYL-2-PYRIDYL)-2-THIOPHENECARBOXAMIDE is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 4-position and a thiophene ring attached to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-METHYL-2-PYRIDYL)-2-THIOPHENECARBOXAMIDE typically involves the reaction of 4-methyl-2-pyridinecarboxylic acid with thiophene-2-carboxamide under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-METHYL-2-PYRIDYL)-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or borane (BH~3~) are employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N~2~-(4-METHYL-2-PYRIDYL)-2-THIOPHENECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photovoltaic devices.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N2-(4-METHYL-2-PYRIDYL)-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(2-PYRIDYL)-2-THIOPHENECARBOXAMIDE: Lacks the methyl group on the pyridine ring.

    N~2~-(4-ETHYL-2-PYRIDYL)-2-THIOPHENECARBOXAMIDE: Contains an ethyl group instead of a methyl group on the pyridine ring.

    N~2~-(4-METHYL-2-PYRIDYL)-2-FURANCARBOXAMIDE: Features a furan ring instead of a thiophene ring.

Uniqueness

N~2~-(4-METHYL-2-PYRIDYL)-2-THIOPHENECARBOXAMIDE is unique due to the presence of both a methyl-substituted pyridine ring and a thiophene ring, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

N-(4-methylpyridin-2-yl)thiophene-2-carboxamide

InChI

InChI=1S/C11H10N2OS/c1-8-4-5-12-10(7-8)13-11(14)9-3-2-6-15-9/h2-7H,1H3,(H,12,13,14)

InChI Key

XEOAOYBSEQTULG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=CS2

Origin of Product

United States

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